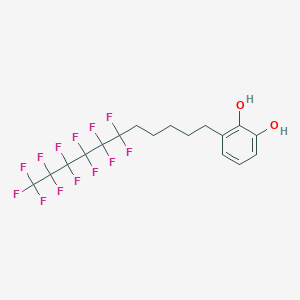
3-(Tridecafluoroundecyl)catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tridecafluoroundecyl)catechol, also known as this compound, is a useful research compound. Its molecular formula is C17H15F13O2 and its molecular weight is 498.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Applications
Per- and Polyfluoroalkyl Substances (PFAS) Research
3-(Tridecafluoroundecyl)catechol is categorized under PFAS, a group of synthetic chemicals known for their persistence in the environment and potential health risks. Recent studies have focused on quantifying PFAS in contaminated water sources, highlighting the importance of this compound as a marker compound in environmental monitoring. For instance, a study conducted in North Carolina assessed the presence of various PFAS, including this compound, in drinking and recreational water . The findings support community health assessments and decision-making regarding water quality.
| Study | Location | Findings |
|---|---|---|
| Community Engaged Research | North Carolina | Detected this compound in contaminated water sources, aiding exposure assessments. |
Material Science Applications
Surface Modification and Coatings
The unique chemical structure of this compound, with its catechol head group and fluorinated tail, makes it suitable for applications in surface modification. Its ability to form strong adhesion to various substrates can enhance the hydrophobicity and oleophobicity of surfaces. This property is particularly beneficial in creating protective coatings for materials exposed to harsh environments or contaminants .
Case Studies
Quantitative Analysis of PFAS
In a significant case study, researchers employed non-targeted screening methods to identify PFAS compounds, including this compound, in drinking water samples from contaminated areas . This approach not only quantified known PFAS but also helped identify new compounds, emphasizing the importance of comprehensive monitoring strategies for public health protection.
Propiedades
Número CAS |
131545-70-5 |
|---|---|
Fórmula molecular |
C17H15F13O2 |
Peso molecular |
498.28 g/mol |
Nombre IUPAC |
3-(6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecyl)benzene-1,2-diol |
InChI |
InChI=1S/C17H15F13O2/c18-12(19,8-3-1-2-5-9-6-4-7-10(31)11(9)32)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4,6-7,31-32H,1-3,5,8H2 |
Clave InChI |
YSINYTWRJZQLMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
3-(tridecafluoroundecyl)catechol 3-TDFUC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















